molecular formula C21H22N2O5S B557278 Fmoc-Cys(Acm)-OH CAS No. 86060-81-3

Fmoc-Cys(Acm)-OH

Cat. No.: B557278
CAS No.: 86060-81-3
M. Wt: 414.5 g/mol
InChI Key: CSMYOORPUGPKAP-IBGZPJMESA-N
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Description

9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as Fmoc-Cys(Acm)-OH, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The Fmoc group protects the amino group, while the acetamidomethyl (Acm) group protects the thiol group, allowing for selective deprotection and subsequent reactions.

Mechanism of Action

Target of Action

Fmoc-Cys(Acm)-OH is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect these cysteine residues during peptide synthesis .

Mode of Action

This compound acts as a protecting group for the cysteine thiol group . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, typically using piperidine .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis . It enables the coupling of amino acid building blocks via amide bonds . The protection and subsequent deprotection of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides .

Pharmacokinetics

It’s worth noting that the stability of the thioester moiety to repeated piperidine treatments used for fmoc deprotection is a key consideration in fmoc-based solid-phase peptide synthesis .

Result of Action

The use of this compound results in the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-selective protein modification , enabling the creation of peptides with specific properties and functions.

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs . Factors such as the concentration of TFA, types of scavengers used, and reaction times can impact the effectiveness of this compound . Additionally, the choice of suitable reagents and reaction conditions is crucial to prevent irreversible modification or damage to the peptide .

Biochemical Analysis

Biochemical Properties

Fmoc-Cys(Acm)-OH plays a significant role in biochemical reactions, particularly in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . It interacts with various enzymes and proteins during these processes. The nature of these interactions often involves the protection and subsequent deprotection of the cysteine thiol group, which is a critical step in peptide and protein synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in protein synthesis. It can influence cell function by facilitating the synthesis of specific proteins, which can, in turn, impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the protection and deprotection of the cysteine thiol group . This process is crucial for the synthesis of complex disulfide-rich peptides and proteins. The mechanism involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide and protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Acm)-OH typically involves the protection of the cysteine thiol group with the acetamidomethyl group, followed by the protection of the amino group with the 9-fluorenylmethoxycarbonyl group. The process can be summarized as follows:

    Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with acetamidomethyl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected by reacting the intermediate with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Types of Reactions:

    Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: The Acm group can be selectively removed using iodine, allowing for further functionalization of the thiol group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Iodine in acetic acid.

Major Products:

Scientific Research Applications

Fmoc-Cys(Acm)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

    Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl (Trt) protecting group for the thiol group.

    Fmoc-Cys(StBu)-OH: A cysteine derivative with a tert-butylthio (StBu) protecting group for the thiol group.

Comparison:

Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235368
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-81-3
Record name S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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